molecular formula C23H21FO3 B607721 TUG 891

TUG 891

Cat. No.: B607721
M. Wt: 364.4 g/mol
InChI Key: LPGBXHWIQNZEJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: TUG-891, chemically known as 3-(4-((4-fluoro-4’-methyl-[1,1’-biphenyl]-2-yl)methoxy)phenyl)propanoic acid, is synthesized through a multi-step process. The synthesis involves the following key steps:

Industrial Production Methods: Industrial production of TUG-891 follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: TUG-891 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

TUG-891 has a wide range of scientific research applications:

Mechanism of Action

TUG-891 exerts its effects by selectively activating free fatty acid receptor 4. This activation leads to the stimulation of various intracellular signaling pathways, including:

Comparison with Similar Compounds

TUG-891 is compared with other similar compounds, such as:

Uniqueness: TUG-891 is unique due to its high selectivity and potency for free fatty acid receptor 4, making it a valuable tool for studying the receptor’s function and potential therapeutic applications .

Properties

IUPAC Name

3-[4-[[5-fluoro-2-(4-methylphenyl)phenyl]methoxy]phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FO3/c1-16-2-7-18(8-3-16)22-12-9-20(24)14-19(22)15-27-21-10-4-17(5-11-21)6-13-23(25)26/h2-5,7-12,14H,6,13,15H2,1H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPGBXHWIQNZEJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C=C(C=C2)F)COC3=CC=C(C=C3)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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